molecular formula C12H15BrFNO2 B15303474 tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate

tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate

Cat. No.: B15303474
M. Wt: 304.15 g/mol
InChI Key: NZIMWAXUAAYKJP-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate: is an organic compound with the molecular formula C12H15BrFNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate typically involves the reaction of 4-bromo-5-fluoro-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with tert-butyl chloroformate to form the desired carbamate product .

Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the final carbamate product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological and medical research, this compound is used as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and the nature of the target enzyme. The presence of the tert-butyl group and halogen atoms can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate is unique due to the specific arrangement of its substituents on the phenyl ring. The presence of both bromine and fluorine atoms, along with the tert-butyl group, imparts distinct chemical properties that differentiate it from similar compounds. These properties include its reactivity, stability, and potential biological activity .

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-(4-bromo-5-fluoro-2-methylphenyl)carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-7-5-8(13)9(14)6-10(7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)

InChI Key

NZIMWAXUAAYKJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)Br

Origin of Product

United States

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